2-Amino-6-ethoxy-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-4-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-7-4-5(10(11)12)3-6(8)9-7/h3-4H,2H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWIBGYVOROFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Substituted Pyridine Scaffolds in Organic Synthesis
Substituted pyridine (B92270) scaffolds are of immense importance in organic synthesis due to their versatile nature. rsc.org They serve as fundamental building blocks for constructing more complex molecules. The nitrogen atom within the pyridine ring imparts unique electronic properties, making it a key feature in many chemical reactions. uiowa.edu
The applications of these scaffolds are widespread. They are integral components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. uiowa.edunih.gov The ability to introduce various substituents at different positions on the pyridine ring allows chemists to fine-tune the properties of the final product, such as its biological activity or its optical and electronic characteristics. nih.gov
Positional Isomerism in Nitropyridine Derivatives and Its Chemical Implications
Positional isomerism is a concept in chemistry where compounds have the same molecular formula but differ in the position of their functional groups on the main structure. youtube.com In nitropyridine derivatives, the location of the nitro group (-NO2) relative to other substituents and the nitrogen atom in the pyridine (B92270) ring has profound chemical implications. nih.gov
The position of the nitro group, a strong electron-withdrawing group, significantly affects the electron distribution within the pyridine ring. This, in turn, influences the molecule's reactivity, acidity, basicity, and even its physical properties like melting point and solubility. For instance, a nitro group at a position that is electronically connected to an amino group can lead to unique reactivity patterns. The interplay between the electron-donating amino group and the electron-withdrawing nitro group can make specific positions on the ring more susceptible to chemical attack or modification.
An Overview of Synthetic Strategies for Pyridine Functionalization
Strategies for Nitropyridine Ring Formation and Functionalization
The introduction of a nitro group onto a pyridine ring is a fundamental yet challenging step in the synthesis of nitropyridine derivatives. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution. pharmaguideline.com
Direct nitration of the parent pyridine ring is a notoriously sluggish and low-yielding reaction. wikipedia.orgquora.com The conditions required, such as fuming nitric acid in sulfuric acid at high temperatures, often lead to oxidation and decomposition of the ring. youtube.com The nitrogen atom in the ring is basic and readily protonates under the strong acidic conditions of nitration, further deactivating the ring towards electrophilic attack. quora.compearson.com
To overcome these limitations, several strategies have been developed:
Pyridine N-Oxides : The oxidation of the pyridine nitrogen to an N-oxide activates the ring for electrophilic substitution. This modification promotes substitution primarily at the 2- and 4-positions and suppresses reactions at the nitrogen atom. wikipedia.org Subsequent deoxygenation can restore the pyridine ring.
Harsh Conditions : For certain substituted pyridines, nitration can be achieved under forceful conditions. For example, a chlorinated pyridine was successfully nitrated with a mixture of sulfuric and nitric acid at 110°C. youtube.com
Specialized Nitrating Agents : Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used to nitrate (B79036) pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.orgquora.com Another approach involves the use of dinitrogen pentoxide (N₂O₅), which leads to the formation of an N-nitropyridinium salt that can then rearrange to a nitropyridine. ntnu.noresearchgate.netresearchgate.net
The position of nitration on a pyridine ring is heavily influenced by the electronic properties of existing substituents.
Directing Effects : In standard electrophilic substitution, the incoming electrophile is directed to the 3-position (meta), which is the most electron-rich carbon. wikipedia.org However, the presence of strong electron-donating groups, such as amino (-NH₂) or alkoxy (-OR) groups, can activate the ring and direct the nitration to the ortho and para positions relative to themselves. youtube.comresearchgate.net For instance, the nitration of 2,6-diaminopyridine (B39239) yields the 3,5-dinitro product, guided by the directing power of the amino groups. researchgate.net
N-Oxide Strategy : The use of pyridine N-oxides is a powerful tool for achieving 4-nitration. The N-oxide group directs nitration selectively to the 4-position. nih.gov
Dearomatization-Rearomatization : A modern strategy for achieving highly regioselective meta-nitration involves a dearomatization-rearomatization sequence. acs.orgacs.org This method provides a platform for selective nitration at the meta-position via a radical pathway under mild, catalyst-free conditions. acs.orgacs.org
Bakke's Procedure : A notable method for the 3-nitration of pyridines involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) and then treating the resulting slurry with an aqueous solution of sodium bisulfite. ntnu.noresearchgate.net This procedure is effective for various substituted pyridines. researchgate.net
| Starting Material | Nitrating Agent/Conditions | Major Product Position | Reference |
|---|---|---|---|
| Pyridine | HNO₃/H₂SO₄ | 3-Nitropyridine (B142982) (low yield) | wikipedia.orgquora.com |
| Pyridine N-Oxide | HNO₃/H₂SO₄ | 4-Nitropyridine N-Oxide | wikipedia.orgnih.gov |
| 2,6-Dichloropyridine | HNO₃/H₂SO₄ | 2,6-Dichloro-3-nitropyridine | google.com |
| 2-Aminopyridine (B139424) derivatives | HNO₃/H₂SO₄ | Ortho/para to amino group | youtube.comresearchgate.net |
| Pyridine | 1. N₂O₅ 2. NaHSO₃ (aq) | 3-Nitropyridine | ntnu.noresearchgate.net |
The mechanism of pyridine nitration, particularly using dinitrogen pentoxide, deviates from a simple electrophilic aromatic substitution. Extensive studies have elucidated a pathway involving rearrangement.
The reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent initially forms an N-nitropyridinium salt. rsc.orgepa.govrsc.org This intermediate is not stable and, upon treatment with a nucleophile like aqueous sodium bisulfite, undergoes further transformation. The bisulfite attacks the ring at the 2- or 4-position, forming unstable dihydropyridine (B1217469) intermediates. ntnu.norsc.org
The key step is the migration of the nitro group from the nitrogen atom to a carbon on the ring. researchgate.net Mechanistic studies, including those on dimethylpyridines, support that this transfer is not via an ion pair but rather occurs through an intramolecular wikipedia.orgntnu.no sigmatropic shift. researchgate.netrsc.orgepa.govrsc.org Following the migration of the nitro group to the 3-position, the bisulfite group is eliminated, which restores the aromaticity of the pyridine ring and yields the final 3-nitropyridine product. ntnu.no
Introduction of the Ethoxy Moiety
The ethoxy group in this compound is typically introduced via a nucleophilic substitution reaction, taking advantage of the pyridine ring's inherent reactivity towards nucleophiles, especially when activated by electron-withdrawing groups.
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing pyridine rings with nucleophiles like ethoxide. youtube.com
Regioselectivity : Unlike electrophilic substitution, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comyoutube.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
Leaving Group : The reaction involves the displacement of a halide leaving group. The reactivity of the halopyridine is dependent on the halogen, with fluoride (B91410) being a much better leaving group than chloride in these reactions. For example, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.net
Activation : The presence of strong electron-withdrawing groups, such as a nitro group, on the pyridine ring further activates it towards nucleophilic attack. ntnu.no Therefore, a chloro- or fluoropyridine bearing a nitro group would be an excellent substrate for alkoxylation.
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| 2-Chloropyridine | Sodium Ethoxide (EtONa) in Ethanol (B145695) (EtOH) | 2-Ethoxypyridine | youtube.comresearchgate.net |
| 2-Fluoropyridine | Sodium Ethoxide (EtONa) in Ethanol (EtOH) | 2-Ethoxypyridine (faster reaction) | researchgate.net |
| 2,3-Dibromopyridine (B49186) | Sodium Ethoxide (EtONa) in Ethanol (EtOH) | 3-Bromo-2-ethoxypyridine | thieme-connect.com |
| 3-Bromo-2-diethylaminopyridine | Various alcohols with t-BuOK/18-crown-6 | 4-Alkoxy-2-diethylaminopyridines | thieme-connect.comthieme-connect.com |
Ethanolysis, in the context of pyridine synthesis, generally refers to a solvolysis reaction where ethanol serves as both the solvent and the nucleophile. This is often performed in the presence of a base, which deprotonates the ethanol to form the much more nucleophilic ethoxide ion in situ.
A practical example is the synthesis of 3-bromo-2-ethoxypyridine. thieme-connect.com In this procedure, 2,3-dibromopyridine is refluxed in anhydrous ethanol containing sodium metal. The sodium reacts with ethanol to generate sodium ethoxide. The ethoxide then acts as a nucleophile, displacing the bromide at the 2-position of the pyridine ring to yield the desired product. thieme-connect.com This method represents a direct and effective use of ethanolysis for the introduction of an ethoxy group onto a pyridine ring.
Optimization of Reaction Conditions and Advanced Synthetic Techniques
The synthesis of nitrated pyridine derivatives, while crucial, often involves hazardous conditions, such as highly exothermic reactions and the use of corrosive, strong acids. vapourtec.com Traditional batch processing for nitration can pose significant safety risks, including thermal runaways and the formation of explosive byproducts, especially when scaling up production. vapourtec.comewadirect.comgoogle.com To mitigate these challenges, advanced synthetic techniques focusing on reaction condition optimization are being explored. These methodologies aim to enhance safety, improve reaction control, increase efficiency, and reduce environmental impact.
Continuous flow chemistry has emerged as a superior alternative to conventional batch methods for conducting highly exothermic and potentially hazardous reactions like nitration. ewadirect.com The intrinsic advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and small reaction volumes, significantly enhance safety and can lead to improved yields and selectivity. nih.govresearchgate.net
The nitration of pyridine rings, a key step in synthesizing compounds like this compound, is particularly well-suited for flow processing. The nitration of 2-aminopyridine to produce its 5-nitro analogue has been successfully demonstrated using a microchannel flow reactor. google.com In this process, a solution of 2-aminopyridine in an organic solvent and a nitrating mixture of concentrated nitric and sulfuric acids are pumped separately into a microreactor. google.com This approach avoids the large volume of reactants present in a batch reactor, thus preventing dangerous heat accumulation and the risk of uncontrolled reactions. google.com A patent for this method highlights that traditional batch nitration of 2-aminopyridine has a delayed reaction that can release a large amount of heat, posing a significant safety hazard, which is circumvented by the continuous flow setup. google.com
Similarly, the flow nitration of other heterocyclic compounds like pyridine N-oxide has resulted in higher yields (78% in flow vs. 72% in batch) and shorter reaction times. beilstein-journals.org These examples underscore the potential of applying a continuous flow process to the nitration of a 2-amino-6-ethoxypyridine precursor. Such a process would offer a safer, more scalable, and efficient route to this compound. ewadirect.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for 5-nitro-2-aminopyridine
| Parameter | Traditional Batch Method | Continuous Flow Method |
|---|---|---|
| Reactants | 2-aminopyridine, 98% Sulfuric Acid, 65% Nitric Acid | Solution of 2-aminopyridine; Mixture of concentrated Nitric and Sulfuric Acid |
| Reaction Temperature | <30°C during addition, then stirred for 2h | 20-60°C (Optimal 35°C) |
| Key Hazard | Delayed exothermic reaction, potential for thermal runaway and "rushed material". google.com | Minimized due to small reaction volume and superior heat control. google.com |
| Yield | 63.7% google.com | High, with 24-hour uninterrupted production capability. google.com |
| Advantages | Established procedure. | High safety factor, small footprint, easy control of temperature and pressure, reproducible. google.com |
Ionic liquids (ILs) have garnered significant attention as "green" and "designer" solvents for organic synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity and basicity. acs.orgnumberanalytics.com These characteristics make them promising media or catalysts for electrophilic aromatic substitution reactions, such as the nitration required for the synthesis of this compound. numberanalytics.comresearchgate.net
ILs can function in several capacities in a nitration reaction. They can act as solvents that dissolve both organic substrates and inorganic reagents, and their use can simplify product isolation and enable catalyst recycling. acs.org More specifically, task-specific ionic liquids can be designed to act as catalysts. Brønsted acidic ionic liquids, which have an acidic group (like sulfonic acid) tethered to the cation, are particularly relevant. acs.orgnih.gov These ILs can function as dual solvent-catalysts, providing the necessary acidic environment to generate the nitronium ion (NO₂⁺) from the nitrating agent, which is the key electrophile in the reaction. acs.orgmasterorganicchemistry.com This approach could replace corrosive and difficult-to-recycle mineral acids like sulfuric acid. acs.org
Pyridinium-based ionic liquids are another class of ILs that could be employed, potentially acting as both the solvent and a catalyst promoter in the synthesis of pyridine derivatives. alfa-chemistry.comresearchgate.net For instance, nitrile-functionalized pyridinium (B92312) ionic liquids have been shown to be effective in immobilizing palladium catalysts for coupling reactions, demonstrating their potential to improve catalyst retention and reusability. nih.gov While not a direct application to nitration, this highlights the versatility of functionalized ILs. The application of an appropriate ionic liquid could lead to a more efficient, selective, and environmentally benign synthesis of this compound.
Table 2: Potential Roles of Different Ionic Liquids in Nitropyridine Synthesis
| Type of Ionic Liquid | Potential Function | Rationale and Advantages | Reference Example |
|---|---|---|---|
| Brønsted Acidic ILs (e.g., SO₃H-functionalized) | Dual Solvent-Catalyst | Provides the acidic environment for nitronium ion formation, replacing traditional strong acids. Offers low volatility and potential for recycling. acs.orgnih.gov | Used as solvent/catalysts for Fischer esterification and pinacol (B44631) rearrangement. nih.gov HSO₃-functionalized ILs promote esterification of aromatic acids. sciengine.com |
| Pyridinium-based ILs | Reaction Medium / Catalyst | High thermal stability and ability to dissolve various reagents. Can be functionalized to enhance catalytic activity or catalyst retention. alfa-chemistry.com | Used in Friedel-Crafts reactions and as effective media for synthesizing various pharmaceutical agents and their precursors. alfa-chemistry.comresearchgate.net |
| Imidazolium-based ILs | Reaction Medium / Catalyst Support | Well-studied, thermally stable, and synthetically versatile. Can be readily functionalized to act as catalysts or supports. | Used to prepare HSO₃-functionalized acidic ILs for esterifications. sciengine.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the amino group, the ethoxy group, and the pyridine ring.
The protons of the amino (-NH₂) group typically appear as a broad singlet due to quadrupole broadening and chemical exchange. The ethoxy group gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other. The protons on the pyridine ring will appear as singlets in their respective electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.5 - 8.5 | Singlet |
| H-5 | 6.0 - 7.0 | Singlet |
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| -OCH₂CH₃ | 4.0 - 4.5 | Quartet |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The presence of the nitro group (-NO₂) and the amino group (-NH₂) significantly influences the chemical shifts of the ring carbons due to their electron-withdrawing and electron-donating properties, respectively. The carbon attached to the nitro group (C-4) is expected to be significantly downfield, while the carbon attached to the amino group (C-2) will be shifted upfield. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 155 - 165 |
| C-3 | 100 - 110 |
| C-4 | 150 - 160 |
| C-5 | 90 - 100 |
| C-6 | 160 - 170 |
| -OCH₂CH₃ | 60 - 70 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is particularly useful for confirming the connectivity within the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, which can help to determine the spatial arrangement of the substituents on the pyridine ring. ipb.pt
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are increasingly used to predict NMR chemical shifts. imist.ma These quantum mechanical calculations can provide theoretical spectra that can be compared with experimental data to aid in structural assignment. osti.govnih.gov The accuracy of these predictions has been shown to improve significantly when combined with machine learning techniques. osti.gov The GIAO/DFT (Density Functional Theory) approach is known to provide satisfactory chemical shift predictions for various nuclei. imist.ma
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a fingerprint of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. mdpi.com
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group will appear between 2850-3000 cm⁻¹.
NO₂ Stretching: The nitro group will show strong characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the ethoxy group is expected to be observed in the range of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
N-H Bending: The bending vibration of the amino group typically appears around 1600-1650 cm⁻¹. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |
| Ethoxy (-OCH₂CH₃) | C-H Stretch | 2850 - 3000 |
| Ethoxy (-OCH₂CH₃) | C-O Stretch | 1000 - 1300 |
| Pyridine Ring | C-H Stretch | 3000 - 3100 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.
Fourier-Transform Raman (FT-Raman) Spectroscopy Studies
Detailed Fourier-Transform Raman (FT-Raman) spectroscopic studies specifically for this compound are not extensively reported in the current body of scientific literature. However, the FT-Raman spectra of structurally related compounds, such as other substituted nitropyridines, have been investigated. For instance, studies on compounds like 5-bromo-2-nitropyridine (B47719) have utilized FT-Raman spectroscopy to probe their vibrational modes. In such analyses, the FT-Raman spectrum, typically recorded in the solid phase, provides complementary information to FT-IR spectroscopy. The theoretical calculations for these related molecules often predict the Raman scattering activities, which are then compared with the experimental spectrum to aid in the assignment of vibrational frequencies.
Vibrational Assignments via Potential Energy Distribution (PED) Calculations
The definitive assignment of vibrational modes observed in FT-IR and FT-Raman spectra is a complex task due to the coupling of various vibrations. To achieve unambiguous assignments, Potential Energy Distribution (PED) calculations are employed. While specific PED calculations for this compound are not publicly available, the methodology has been successfully applied to analogous structures. For example, in the analysis of 5-bromo-2-nitropyridine, PED calculations using density functional theory (DFT) have been crucial. nih.gov These calculations provide a detailed interpretation of the infrared and Raman spectra by quantifying the contribution of each internal coordinate to the normal vibrational modes. This approach allows for a precise understanding of the molecular vibrations of the pyridine ring, the nitro group, and the amino group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transition Analysis
The electronic transitions of this compound can be analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy. Although specific experimental and detailed theoretical electronic transition analyses for this exact compound are not readily found in published research, the UV-Vis spectra of similar chromophoric systems, like other nitropyridine derivatives, have been studied. These studies often reveal characteristic absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions. The presence of the nitro group (a strong electron-withdrawing group) and the amino group (an electron-donating group) on the pyridine ring is expected to lead to significant intramolecular charge transfer (ICT) character in the electronic transitions, which would be observable in the UV-Vis spectrum.
Validation of Experimental Spectra with Theoretical Predictions
A common practice in spectroscopic studies is the validation of experimental UV-Vis spectra with theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). For related aminonitropyridine compounds, researchers have performed TD-DFT calculations to predict the electronic absorption wavelengths and oscillator strengths. These theoretical predictions are then compared with the experimental UV-Vis spectra to confirm the nature of the electronic transitions. This correlative approach provides a deeper understanding of the electronic structure of the molecule. While specific data for this compound is absent, this established methodology would be critical for its comprehensive analysis.
Crystallographic Analysis and Solid State Characterization
Single Crystal X-ray Diffraction (XRD) Studies
Determination of Crystal System and Space Group
No published data is available.
Molecular Conformation and Geometry Refinement
No published data is available.
Supramolecular Interactions within Crystal Lattices
Analysis of Hydrogen Bonding Networks
No published data is available.
Intermolecular π–π Stacking Interactions
No published data is available.
C-H···π Interactions
No published data is available.
Further research, specifically the successful growth of single crystals of 2-Amino-6-ethoxy-4-nitropyridine and subsequent single-crystal XRD analysis, would be required to generate the experimental data needed to populate these fields of study.
Scientific Data on this compound Remains Elusive
Despite a thorough search of scientific literature and chemical databases, detailed crystallographic and solid-state characterization data for the chemical compound this compound could not be located in the public domain.
Efforts to retrieve specific information regarding the crystallographic analysis, cocrystallization studies, and Hirshfeld surface analysis of this compound have been unsuccessful. This indicates a lack of published research focusing on the precise solid-state structure and intermolecular interactions of this particular molecule.
While the broader class of nitropyridine derivatives has been the subject of crystallographic and materials science research, the specific substitution pattern of an amino group at the 2-position, an ethoxy group at the 6-position, and a nitro group at the 4-position of the pyridine (B92270) ring does not appear in publicly accessible crystallographic databases or peer-reviewed journals covering the requested analytical techniques.
Cocrystallization is a technique used in crystal engineering to combine a target molecule with a coformer to create a new crystalline solid with potentially improved properties, such as solubility or stability. Studies in this area for related nitropyridines often explore the formation of hydrogen bonds and other non-covalent interactions.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a graphical representation of how neighboring molecules interact, highlighting the types and relative importance of different contacts, such as hydrogen bonds and van der Waals forces.
Unfortunately, no specific studies applying these methods to this compound have been found. Therefore, the detailed analysis and data tables requested for the sections on "," including "Cocrystallization Studies with Nitropyridine Derivatives" and "Hirshfeld Surface Analysis in Crystal Engineering," cannot be provided at this time.
Further experimental research would be required to determine the crystal structure and solid-state characteristics of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone of modern chemical research, providing a powerful lens to examine molecular structures and energies.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Amino-6-ethoxy-4-nitropyridine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The geometry optimization for related pyridine (B92270) derivatives has been successfully performed using DFT, validating the accuracy of this approach for predicting structural parameters like bond lengths and angles. chemmethod.comresearchgate.net
Selection of Appropriate Basis Sets (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational efficiency. chemmethod.comnih.gov The 6-311++G(d,p) basis set is a versatile and commonly employed choice for organic molecules. chemmethod.comnih.gov This basis set is characterized by:
6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.
++ : Diffuse functions are added for both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs.
(d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of electron orbitals and accurately representing bonding.
The combination of B3LYP with 6-311++G(d,p) has been shown to provide reliable results for the structural and electronic properties of various pyridine derivatives. chemmethod.comresearchgate.netbohrium.com
Electronic Structure and Chemical Reactivity Descriptors
Beyond geometry, computational methods elucidate the electronic characteristics that govern the reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.compku.edu.cn
HOMO : The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity. youtube.compku.edu.cn
LUMO : The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity and electrophilicity. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net The HOMO-LUMO gap can be correlated with the molecule's electronic transitions and potential applications in optoelectronics. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | LUMO - HOMO; indicates chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfers and Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. uni-muenchen.dewisc.edu It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization. wisc.edu For a molecule like this compound, NBO analysis would reveal the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine ring, providing insight into the molecule's electronic stability and the influence of its substituent groups. researchgate.net
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. libretexts.orgwikipedia.org This analysis partitions the total electron density among the constituent atoms, providing a picture of the charge distribution. researchgate.net The calculated Mulliken charges can help identify the electrophilic and nucleophilic sites within this compound. For substituted pyridines, the charge on the nitrogen and adjacent carbon atoms is a key indicator of the electronic effects of the substituents. These charge distributions are valuable for understanding intermolecular interactions and the molecule's electrostatic potential. researchgate.net
| Atom | Charge (a.u.) |
|---|---|
| N (Pyridine Ring) | Data not available |
| N (Amino Group) | Data not available |
| N (Nitro Group) | Data not available |
| O (Ethoxy Group) | Data not available |
| O (Nitro Group) | Data not available |
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Molecules like this compound, which feature electron-donating and electron-accepting groups connected by a π-conjugated system (the pyridine ring), are excellent candidates for non-linear optical (NLO) materials. ias.ac.inrsc.org These materials have applications in optoelectronics and photonics.
The primary measure of a molecule's NLO activity at the molecular level is the first-order hyperpolarizability (β). ias.ac.in This property can be calculated using quantum chemical methods like DFT. mdpi.com A high value of β indicates a strong NLO response. The magnitude of β is highly dependent on the molecule's electronic structure, particularly the extent of intramolecular charge transfer. For comparison, the calculated β value of a candidate molecule is often compared to that of a standard NLO material like urea. mdpi.comresearcher.life For aminonitropyridine derivatives, the presence of strong donor and acceptor groups typically leads to significantly higher hyperpolarizability values compared to urea. nih.govresearcher.life
A conceptual table of calculated NLO properties is presented below to show typical outputs of such an analysis.
| NLO Property | Description | Expected Value for this compound |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant value, indicating charge separation. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | A moderate to high value. |
| First-Order Hyperpolarizability (β) | The primary indicator of second-order NLO activity. | A value significantly higher than that of urea, indicating strong NLO potential. |
The strong NLO properties of molecules like this compound stem directly from their molecular structure. The key feature is the intramolecular charge transfer (ICT) that occurs from the electron-donating groups (amino and ethoxy) to the electron-withdrawing group (nitro) through the π-system of the pyridine ring. rsc.org
This ICT process can be analyzed through examination of the HOMO and LUMO. The spatial distribution of these orbitals visually confirms the charge transfer pathway. The HOMO is typically located on the donor side of the molecule, while the LUMO is on the acceptor side. The energy gap between these orbitals is also critical; a smaller gap facilitates the electronic transitions responsible for NLO activity. researchgate.net Therefore, a direct correlation exists: a more efficient ICT, often associated with stronger donor/acceptor groups and a smaller HOMO-LUMO gap, leads to a larger first-order hyperpolarizability (β) and enhanced NLO properties. ias.ac.inresearchgate.net
Conformational Analysis using DFT
Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule's atoms. Using DFT, different possible conformers (spatial isomers) of this compound can be modeled by rotating the single bonds, particularly those connected to the ethoxy and amino groups. iu.edu.sa For each conformation, the geometry is optimized to find the lowest energy structure. researchgate.net
The calculations yield the total energy for each conformer, and the one with the lowest energy is identified as the global minimum, representing the most stable and abundant conformation of the molecule under normal conditions. iu.edu.sa This analysis is crucial because the molecular conformation significantly influences its physical and chemical properties, including its electronic structure, reactivity, and NLO activity. For instance, the planarity of the molecule can affect the efficiency of the π-conjugation and, consequently, the intramolecular charge transfer, which is vital for its NLO properties. The analysis would reveal the preferred orientation of the ethoxy and amino groups relative to the pyridine ring. researchgate.net
Reactivity Profiles and Transformation Chemistry
Nucleophilic Substitution Reactions Involving Pyridine (B92270) Substituents
The pyridine ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). In 2-Amino-6-ethoxy-4-nitropyridine, the nitro group at the 4-position strongly activates the ring towards nucleophilic attack. The primary sites for such attacks are the positions ortho and para to the nitro group, which are the 3, 5, and 6-positions.
The ethoxy group at the 6-position, being a good leaving group, is the most probable site for nucleophilic displacement. The reaction is facilitated by the stabilization of the negatively charged Meisenheimer intermediate, which is an intermediate complex, by the electron-withdrawing nitro group. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the ethoxy group to yield a range of 6-substituted 2-amino-4-nitropyridines.
For instance, reaction with a primary amine (R-NH₂) would be expected to yield N⁶-substituted-4-nitropyridine-2,6-diamine. The general reactivity for such substitutions on activated halopyridines is well-documented and provides a strong analogy for the expected behavior of the ethoxy-substituted compound.
Reductions and Oxidations of Functional Groups
The presence of both a reducible nitro group and an oxidizable amino group imparts a rich redox chemistry to the molecule.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. nih.gov This reaction is particularly important for this compound, as it converts the molecule into 6-ethoxypyridine-2,4-diamine, a key intermediate for further derivatization.
A variety of reducing agents can accomplish this transformation with high efficiency. nih.gove3s-conferences.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and clean method. e3s-conferences.org Metal-acid systems, like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, are also highly effective for reducing nitroarenes to anilines and are tolerant of many other functional groups. e3s-conferences.org Another mild option is the use of sodium dithionite (B78146) (Na₂S₂O₄), which can perform reductive cyclizations when an aldehyde is present. nih.gov
The choice of reagent can be critical to avoid side reactions, especially when other reducible functional groups are present. The resulting 2,4-diamino derivative is significantly more electron-rich than its nitro precursor and serves as a nucleophilic building block for constructing fused heterocyclic systems.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
|---|---|---|
| H₂/Pd-C | Hydrogen gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean workup. e3s-conferences.org |
| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution, heat | Classical, cost-effective method. |
| SnCl₂/HCl | Acidic solution | Mild, good for sensitive substrates. e3s-conferences.org |
While the electron-deficient nature of the nitropyridine ring makes it generally resistant to oxidation, the exocyclic amino group can be a target for oxidizing agents. However, compared to its carbon-based analogue, aniline, the 2-aminopyridine (B139424) moiety exhibits a reduced potential for oxidation. nih.gov This makes the formation of nitroso species less favorable.
Oxidative condensation reactions, however, have been observed in related aminophenol compounds, where hemoglobin can catalyze the formation of phenoxazinone structures. nih.gov This suggests that under specific enzymatic or biomimetic conditions, the amino group of this compound could potentially participate in oxidative coupling or condensation reactions. Direct oxidation of the pyridine ring nitrogen to an N-oxide is unlikely due to the deactivating effect of the nitro group.
Condensation Reactions with the Amino Functionality
The 2-amino group provides a nucleophilic handle for condensation reactions with various electrophiles, most commonly carbonyl compounds. This reactivity allows for the extension of the molecular framework and the formation of new carbon-nitrogen bonds. For instance, reaction with aldehydes or ketones can form Schiff bases (imines), while reaction with acyl chlorides or anhydrides would yield the corresponding amides.
The reactivity is significantly enhanced after the reduction of the nitro group to form 6-ethoxypyridine-2,4-diamine. The resulting diamine can undergo condensation with dicarbonyl compounds or their equivalents to construct new heterocyclic rings. For example, condensation of a 1,3-diamine with a 1,3-dicarbonyl compound is a classic strategy for forming six-membered heterocyclic rings. Similarly, reaction with α-haloketones can lead to fused ring systems, as discussed in the following section.
Rearrangement Reactions of Pyridine Derivatives
The 2-aminopyridine scaffold is a well-established precursor for the synthesis of fused bicyclic heteroaromatics, particularly imidazopyridines, which are prevalent in medicinal chemistry. e3s-conferences.org
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine derivatives is a prominent example of a rearrangement and cyclization reaction. organic-chemistry.org The classic Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., bromoacetaldehyde (B98955) or a chloroketone). e3s-conferences.org The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. e3s-conferences.org
Therefore, this compound is a suitable starting material for synthesizing substituted imidazo[1,2-a]pyridines. The reaction would yield a product with an ethoxy group at the 7-position and a nitro group at the 5-position of the imidazo[1,2-a]pyridine core. These substituents can then be further modified. Alternatively, reducing the nitro group first to yield 6-ethoxypyridine-2,4-diamine would create a substrate with two amino groups, potentially leading to different or more complex cyclization products depending on the reagents used.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N⁶-substituted-4-nitropyridine-2,6-diamine |
| 6-ethoxypyridine-2,4-diamine |
| 2-amino-4-methylphenol |
| aniline |
| bromoacetaldehyde |
| imidazo[1,2-a]pyridine |
| 2-aminopyridine |
| 2-amino-6-bromo-3-nitropyridine |
| sodium dithionite |
| palladium on carbon |
| Raney nickel |
| iron |
Applications in Organic Synthesis and Materials Science
2-Amino-6-ethoxy-4-nitropyridine as a Versatile Synthetic Building Block
This compound serves as a key starting material in a variety of chemical reactions. The presence of multiple reactive sites—the amino group, the nitro group, and the pyridine (B92270) ring itself—allows for a wide range of chemical modifications. The amino group can act as a nucleophile or be transformed into other functional groups, while the nitro group can be reduced to an amino group, enabling further derivatization. The pyridine ring can participate in various cyclization and coupling reactions. This versatility makes it an important intermediate in the synthesis of a wide array of more complex molecules.
Intermediates in the Synthesis of Diverse Heterocyclic Derivatives
The strategic placement of functional groups in this compound facilitates its use in the construction of various heterocyclic compounds. These derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.
Formation of Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines, Indoles, Pyridopyrimidines)
A significant application of this compound and related 2-aminopyridine (B139424) derivatives is in the synthesis of fused heterocyclic systems. For instance, the amino group of 2-aminopyridines can react with α-haloketones or other suitable reagents to form imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org This class of compounds is a common scaffold in many biologically active molecules. nih.gov Various synthetic strategies, including copper-catalyzed aerobic oxidative reactions and multi-component reactions, have been developed to efficiently produce these fused systems. organic-chemistry.org
Furthermore, derivatives of 2-aminopyridine can be utilized in the synthesis of pyridopyrimidines. nih.gov These are formed through cyclocondensation reactions with appropriate precursors. The resulting pyridopyrimidine core is a key feature in numerous compounds with demonstrated biological activities. nih.gov
| Fused Pyridine System | Synthetic Precursors | Key Reaction Type |
| Imidazo[1,2-a]pyridines | 2-Aminopyridine derivatives, α-haloketones, acetophenones | Cyclocondensation, Multi-component reactions nih.govorganic-chemistry.org |
| Pyridopyrimidines | 2-Aminopyridine derivatives, azachalcones | Cyclocondensation nih.gov |
Synthesis of Other Substituted Pyrimidine (B1678525) Analogues
Beyond fused systems, this compound can be a precursor for various substituted pyrimidine analogues. The amino group can react with diketones, chalcones, or other bifunctional reagents to construct a pyrimidine ring. nih.govrasayanjournal.co.in The specific substituents on the resulting pyrimidine can be tailored by choosing the appropriate reaction partners. These pyrimidine derivatives are a well-known class of compounds with a broad spectrum of biological activities. nih.govmedwinpublishers.comresearchgate.net The synthesis of these analogues often involves condensation reactions, which can be catalyzed by acids or bases. nih.govrsc.org
| Pyrimidine Analogue Type | Key Reactants with Aminopyridine Moiety |
| Diarylpyrimidines | Chalcones, Guanidinium carbonate |
| Aminopyrimidines | Guanidinyl derivatives, Chalcones |
| Pyrimidine-2,4-diones | Urea, Cyanoacetic acid |
Exploration in the Development of New Optical Materials
The electronic properties of this compound, arising from the interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group, make it an interesting candidate for research in optical materials. bldpharm.com The significant intramolecular charge transfer character of such "push-pull" systems can lead to desirable nonlinear optical (NLO) properties. Molecules with large second-order NLO responses are crucial for applications in optical signal processing and telecommunications. While specific studies on the optical properties of this compound are not extensively detailed in readily available literature, related nicotinonitrile derivatives have been investigated for their photophysical properties, including fluorescence. mdpi.com The synthesis of such compounds and the study of their interaction with light are active areas of research, suggesting a potential avenue for the application of this compound and its derivatives. bldpharm.commdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-ethoxy-4-nitropyridine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis of nitro-substituted pyridines typically involves nitration and amination steps. For this compound, nitration of a pre-functionalized pyridine precursor (e.g., 2-amino-6-ethoxypyridine) using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) is critical to avoid over-nitration. Post-nitration purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DCM vs. THF), and reaction time. For analogous compounds, microwave-assisted synthesis has reduced side-product formation in nitropyridine derivatives .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) will show a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~3.5–4.0 ppm for CH₂). The nitro group (–NO₂) induces deshielding in adjacent protons, shifting aromatic protons downfield (δ ~8.5–9.5 ppm). Compare with literature data for similar nitropyridines (e.g., 2-amino-4-nitrophenol derivatives ).
- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. A broad N–H stretch (~3300–3500 cm⁻¹) indicates the amino group.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Nitropyridines are sensitive to light, heat, and moisture. Store under inert gas (argon) at 2–8°C in amber vials. Stability can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) over time. For analogs like 6-amino-5-nitropyridin-2-one, decomposition products (e.g., nitroso derivatives) form under prolonged light exposure, detectable by TLC (Rf shift) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., amino vs. nitro groups).
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with nitroreductase activity). The ethoxy group’s steric effects may hinder binding compared to smaller substituents, as seen in pyrimidine derivatives .
Q. What strategies resolve contradictions in crystallographic data for nitro-substituted pyridines?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–NO₂ vs. C–NH₂) may arise from disorder or twinning. Use SHELXL for refinement, applying restraints for planar nitro groups and hydrogen-bonding networks. For example, in 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, disorder in the ethoxy group was resolved using PART instructions and anisotropic displacement parameters .
Q. How does the electron-withdrawing nitro group influence the regioselectivity of further functionalization (e.g., Suzuki coupling)?
- Methodological Answer : The nitro group deactivates the pyridine ring, directing electrophilic substitution to the 3-position (meta to nitro). For cross-coupling reactions, pre-activation via boronation at the 5-position (ortho to ethoxy) is feasible. Compare with 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile, where the nitro group suppressed reactivity at the 4-position until reduced to an amine .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data for nitropyridines in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies may stem from polymorphism or hydration states. For 2-amino-4-nitrophenol, solubility in DMSO (high) vs. hexane (low) correlates with hydrogen-bonding capacity. Use DSC/TGA to identify hydrate forms. For 6-amino-5-nitropyridin-2-one, solubility in methanol increased by 30% upon sonication due to cavitation-induced crystal breakdown .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
